molecular formula C15H13ClN4O4 B12047631 7-((4-CL-Phenoxy)ME)-1-ME-6,7-dihydro(1,3)oxazolo(2,3-F)purine-2,4(1H,3H)-dione CAS No. 332384-51-7

7-((4-CL-Phenoxy)ME)-1-ME-6,7-dihydro(1,3)oxazolo(2,3-F)purine-2,4(1H,3H)-dione

Cat. No.: B12047631
CAS No.: 332384-51-7
M. Wt: 348.74 g/mol
InChI Key: YUKBQZBKWAMWGK-UHFFFAOYSA-N
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Description

“7-((4-CL-Phenoxy)ME)-1-ME-6,7-dihydro(1,3)oxazolo(2,3-F)purine-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the class of oxazolo purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-((4-CL-Phenoxy)ME)-1-ME-6,7-dihydro(1,3)oxazolo(2,3-F)purine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The starting materials might include 4-chlorophenol, methylamine, and various purine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of “7-((4-CL-Phenoxy)ME)-1-ME-6,7-dihydro(1,3)oxazolo(2,3-F)purine-2,4(1H,3H)-dione” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-((4-CL-Phenoxy)ME)-1-ME-6,7-dihydro(1,3)oxazolo(2,3-F)purine-2,4(1H,3H)-dione: shares structural similarities with other oxazolo purines and phenoxy derivatives.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazolo ring fused to the purine core. These structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

332384-51-7

Molecular Formula

C15H13ClN4O4

Molecular Weight

348.74 g/mol

IUPAC Name

7-[(4-chlorophenoxy)methyl]-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione

InChI

InChI=1S/C15H13ClN4O4/c1-19-12-11(13(21)18-14(19)22)20-6-10(24-15(20)17-12)7-23-9-4-2-8(16)3-5-9/h2-5,10H,6-7H2,1H3,(H,18,21,22)

InChI Key

YUKBQZBKWAMWGK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CC(OC3=N2)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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